Methoxytris(pentafluorophenyl)silane
Overview
Description
Methoxytris(pentafluorophenyl)silane is a chemical compound with the molecular formula C19H3F15OSi. It is a silane derivative where the silicon atom is bonded to three pentafluorophenyl groups and one methoxy group. This compound is known for its unique properties and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Methoxy-tris(pentafluorophenyl)silane primarily targets alcohols, ethers, and carbonyl compounds such as aldehydes, ketones, carboxylic acids, and their derivatives . These compounds play crucial roles in various biochemical reactions and pathways.
Mode of Action
The compound acts as a Lewis acid , catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of alcohols, carbonyls, or carbonyl-like derivatives . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups .
Pharmacokinetics
It’s known that the compound reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This leads to the formation of siloxane bonds (Si-OSi) and the release of hydrocarbon (R-H) as a byproduct .
Action Environment
The compound is air stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . It is moisture sensitive , which means that environmental factors such as humidity could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxytris(pentafluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of tris(pentafluorophenyl)silane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of one of the pentafluorophenyl groups with a methoxy group .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalysts and purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methoxytris(pentafluorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce various silanes .
Scientific Research Applications
Methoxytris(pentafluorophenyl)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: A Lewis acid catalyst used in similar reactions.
Trimethoxy(pentafluorophenyl)silane: Another silane derivative with similar reactivity.
Pentafluorophenyltrimethoxysilane: A related compound with different substituents on the silicon atom
Uniqueness
Methoxytris(pentafluorophenyl)silane is unique due to its combination of pentafluorophenyl groups and a methoxy group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPDMBUBHIUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H3F15OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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